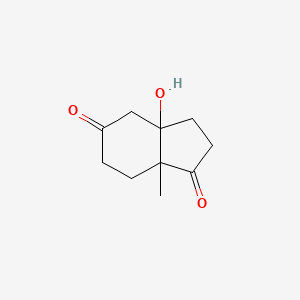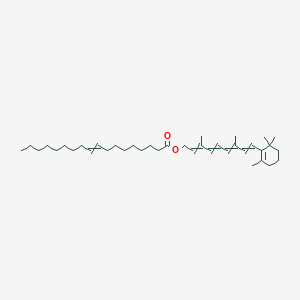
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is an organic compound with the molecular formula C11H8N2O2. It features a benzaldehyde moiety substituted with a hydroxyl group and a pyrimidinyl group. This compound is of interest due to its unique structure, which combines aromatic aldehyde and pyrimidine functionalities, making it valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, which is used to introduce the formyl group into aromatic compounds. In this reaction, 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-5-(5-pyrimidinyl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-pyrimidinyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde: Similar structure but with the pyrimidinyl group in a different position.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the pyrimidinyl group, making it less versatile in biological applications.
Uniqueness
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is unique due to the presence of both the hydroxyl and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-hydroxy-5-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-3-8(1-2-11(9)15)10-4-12-7-13-5-10/h1-7,15H |
Clé InChI |
HPQAHGRGPPOWML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=CN=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



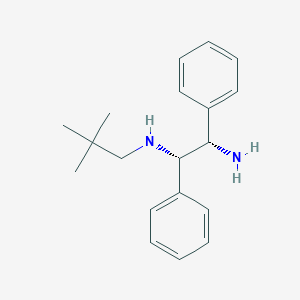
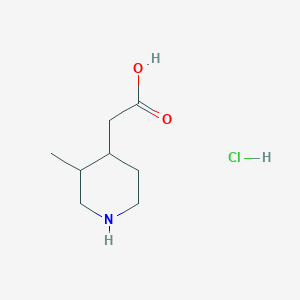
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
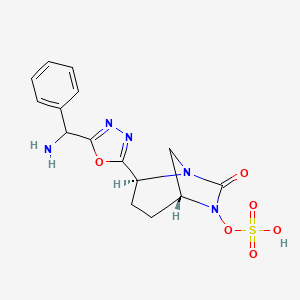
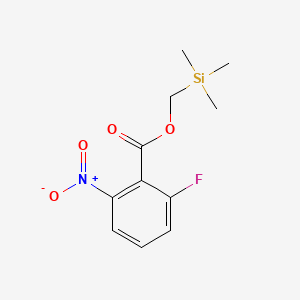

![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
